5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
Properties
IUPAC Name |
5-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVOFVJUZQLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214166 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-02-2 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 6-methylpyridine derivatives
- Methylation of pyridine rings using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Step 2: Formation of Pyrrolo[2,3-c]pyridine core
- Condensation of methylated pyridine with pyrrole derivatives or 1,3-dicarbonyl compounds under acidic or basic conditions.
- Cyclization is facilitated by reagents such as polyphosphoric acid or phosphoryl chloride, which promote ring closure.
Step 3: Oxidation to the keto form
- Use of oxidants like potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize the dihydro intermediates into the keto compound.
Research findings indicate that these multi-step processes allow for high regioselectivity and yield control, especially when optimized reaction conditions are employed.
Preparation via Heterocyclic Ring Construction Using Cyclization of Precursors
Recent advances have utilized heterocyclic ring construction through cyclization of appropriately substituted amino acids or nitriles:
- Example : Condensation of methylated amino acids with nitriles under acidic conditions to form the fused ring system.
- Reaction conditions : Elevated temperatures (80–120°C) in solvents like acetic acid or ethanol, with catalysts such as zinc chloride or p-toluenesulfonic acid.
This method offers the advantage of introducing the methyl group at the desired position early in the synthesis, improving overall efficiency.
A notable patent (referenced in) describes a one-pot synthesis involving:
- Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate.
- Cyclization with formamidine salts under controlled temperature conditions.
- The process employs solvents such as methanol and sodium methoxide, with reaction temperatures maintained between 35–70°C.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Reflux | Intermediate formation |
| 2 | Formamidine salt + sodium methoxide | 35–70°C | Cyclization to pyrrolo[2,3-c]pyridin-7-one |
This approach emphasizes operational simplicity and high yield (up to 90%), with purity exceeding 99%.
Summary of Preparation Data
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct cyclization | 6-methyl-2-aminopyridine | Dehydrating agents | Reflux in PPA | Moderate to high | Suitable for large-scale synthesis |
| Multi-step synthesis | Pyridine derivatives + pyrrole | Methylating agents, acids | Elevated temperatures | Variable | High regioselectivity |
| Patent method | 2-methyl-3,3-dichloroacrylonitrile + formamidine | Sodium methoxide | 35–70°C, one-pot | Up to 90% | Operationally efficient |
Research Findings and Optimization
Recent studies highlight the importance of:
- Temperature control : Maintaining specific temperature ranges during cyclization to prevent side reactions.
- Choice of solvent : Use of polar aprotic solvents like methanol or acetonitrile enhances reaction rates.
- Catalyst selection : Acidic or basic catalysts significantly influence regioselectivity and yield.
- Purification techniques : Recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl groups at positions 5 or 6 improve metabolic stability, while bromine/fluorine at position 4 enhances electrophilicity for cross-coupling reactions .
- Synthetic Efficiency : Tosyl-protected derivatives (e.g., 4-Bromo-6-methyl-1-tosyl) achieve high yields (95%) due to optimized protection-deprotection strategies .
Physicochemical Properties
- Lipophilicity : Methyl and benzyl groups increase logP values, improving membrane permeability. For example, 1-Benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (MW 224.26) is more lipophilic than the 5-methyl analog (MW ~162.16) .
- Solubility : Methoxy or carboxylic acid substituents (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) enhance aqueous solubility via polar functional groups .
Biological Activity
5-Methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound noted for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine ring. Its molecular formula is , with a molecular weight of 148.16 g/mol. The compound's structure contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 1354951-02-2 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It has been identified as an inhibitor of various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing physiological processes.
Biological Activities
Research highlights several key biological activities associated with this compound:
Antiproliferative Activity
A study investigating the structure-antiproliferative activity relationship of pyridine derivatives found that modifications in the structure significantly impacted antiproliferative efficacy against various cancer cell lines like HeLa and MDA-MB-231. The presence of specific functional groups enhanced the compound's potency (IC50 values) against these cell lines .
Antimicrobial Properties
Recent investigations into similar compounds have demonstrated promising antimicrobial activities. For instance, derivatives exhibiting structural similarities to this compound showed effectiveness against multidrug-resistant strains of bacteria .
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Q & A
Q. What are the established synthetic methodologies for 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, and how are key intermediates characterized?
The synthesis often employs multicomponent reactions (MCRs) using precursors such as N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol with ethyl cyanoacetate and anhydrous K₂CO₃. Reaction progress is monitored by TLC, and intermediates are isolated via filtration. For example, heating at 150°C under reflux yields pyrrolo intermediates. Characterization involves:
- 1H/13C NMR : To confirm regiochemistry and substituent positions.
- HRMS : To validate molecular formula accuracy (e.g., m/z calculated vs. experimental values).
- Melting point analysis : To assess purity (e.g., decomposition >300°C observed in related compounds) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in pyrrolo rings appear as distinct doublets or triplets.
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., deviations <5 ppm).
- HPLC : Quantifies purity (>95% typical for research-grade compounds).
- X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry .
Q. What are common functionalization strategies for pyrrolo[2,3-c]pyridin-7-one derivatives?
Reactions focus on modifying the pyridine or pyrrole rings:
- Halogenation : Chlorination at the 2-position using POCl₃ under reflux .
- Oxidation/Reduction : KMnO₄ in H₂SO₄ oxidizes ethanone substituents to carboxylic acids, while NaBH₄ reduces ketones to alcohols .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups using palladium catalysts .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Key parameters include:
- Temperature control : Prolonged heating (e.g., 150°C for 12–24 hours) improves cyclization efficiency .
- Catalyst selection : K₂CO₃ or DBU enhances MCR kinetics .
- Solvent polarity : Ethanol or DMF balances solubility and reactivity.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) isolates high-purity products .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Common issues and solutions:
Q. What experimental designs are recommended for evaluating biological activity of pyrrolo[2,3-c]pyridin-7-one derivatives?
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified enzymes.
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
- In silico modeling : Docking studies (AutoDock Vina) predict binding affinities to target proteins (e.g., EGFR or CDK2) .
- Toxicity profiling : MTT assays on HEK293 or HepG2 cells assess cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
